2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can modulate its reactivity and stability. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonyl-4-trifluoromethylbenzoic acid: Similar in having both sulfonyl and trifluoromethyl groups but differs in the core structure.
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrrolidine ring.
Uniqueness
2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one is unique due to the combination of its trifluoromethyl group, sulfonyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-10(23(2,21)22)14(20)19-9-5-8-13(19)11-6-3-4-7-12(11)15(16,17)18/h3-4,6-7,10,13H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUTZMLVWNXHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.